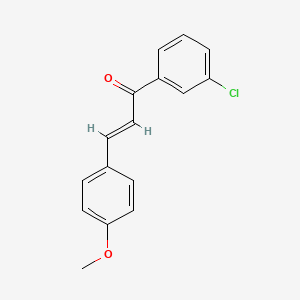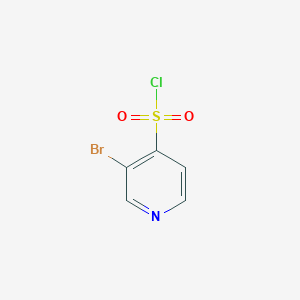
2-(Chloromethyl)-4-phenylquinazoline
Übersicht
Beschreibung
2-(Chloromethyl)-4-phenylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chloromethyl group at the 2-position and a phenyl group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-phenylquinazoline typically involves the reaction of 2-aminobenzylamine with benzoyl chloride to form 2-benzoylaminobenzylamine. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield this compound . The reaction conditions generally require heating and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-4-phenylquinazoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoquinazolines, thiocyanatoquinazolines, and alkoxyquinazolines.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-4-phenylquinazoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-4-phenylquinazoline involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell division and survival . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling, leading to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-4-(3H)-quinazolinone: Another quinazoline derivative with a chloromethyl group, but with different biological activities.
4-Anilinoquinazolines: Known for their potent anticancer properties and are often used as templates for drug design.
Uniqueness
2-(Chloromethyl)-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and phenyl groups allows for versatile modifications, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-10-14-17-13-9-5-4-8-12(13)15(18-14)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRVPHUNJJYOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455137 | |
| Record name | 2-(chloromethyl)-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88629-03-2 | |
| Record name | 2-(chloromethyl)-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the chlorine atom in the 6th position of the quinazoline ring?
A1: While the provided research primarily focuses on 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, the presence of chlorine in the 6th position is notable. This electron-withdrawing group can influence the reactivity of the quinazoline ring system, potentially affecting its interactions with other molecules. Further research is needed to explore the specific impact of this chlorine substitution on the biological activity and physicochemical properties of the compound.
Q2: How does the 3-oxide group in 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide influence its reactivity with hydrazines?
A2: Research indicates that the 3-oxide group plays a crucial role in the reaction of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide with hydrazines []. This reactivity can lead to the formation of various derivatives, including benzodiazepines and quinazoline hydrazones, depending on the specific hydrazine used. This suggests that the 3-oxide group may act as a leaving group or participate in a rearrangement reaction.
Q3: Can you elaborate on the crystal structure of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide and its intermolecular interactions?
A3: The crystal structure of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide reveals key insights into its solid-state arrangement []. The phenyl ring and the quinazoline ring system are not coplanar, exhibiting a dihedral angle of 63.3° []. This non-planarity could be crucial for its interactions with biological targets. Furthermore, the molecules form centrosymmetric dimers through weak C—H⋯O interactions, indicating potential hydrogen bonding patterns []. Additionally, weak π–π stacking interactions contribute to the overall supramolecular assembly within the crystal lattice [].
Q4: What are the potential synthetic applications of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide as a starting material?
A4: Given its reactivity with hydrazines, 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide holds promise as a versatile building block for synthesizing diverse quinazoline derivatives []. These derivatives, including benzodiazepines and quinazoline hydrazones, are valuable pharmacophores found in various pharmaceuticals. The ability to selectively modify this compound through reactions with different hydrazines opens up avenues for exploring structure-activity relationships and developing new drug candidates.
Q5: Are there any existing patents or processes related to the synthesis of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide?
A5: Yes, there are documented processes for the preparation of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide []. This suggests the compound's potential significance in various applications and highlights the ongoing interest in optimizing its synthesis for research and commercial purposes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B3163750.png)
![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3163759.png)
![4-fluoro-N-(2-(6-formyl-7-methoxybenzo[d][1,3]dioxol-5-yl)ethyl)-N-methylbenzamide](/img/structure/B3163768.png)

![{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163785.png)


![(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3163802.png)




